molecular formula C27H42O3 B15187656 Nandrolone nonanoate CAS No. 52230-64-5

Nandrolone nonanoate

Cat. No.: B15187656
CAS No.: 52230-64-5
M. Wt: 414.6 g/mol
InChI Key: UVVFTQBZOQSECA-QNTYDACNSA-N
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Description

Nandrolone nonanoate, also known as nandrolone pelargonate or 19-nortestosterone 17β-nonanoate, is an androgen and anabolic steroid. It is specifically the C17β nonanoate ester of nandrolone (19-nortestosterone). This compound was studied for its potential anabolic and androgenic activities but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nandrolone nonanoate is synthesized by esterification of nandrolone with nonanoic acid. The reaction typically involves the use of an acid chloride or anhydride of nonanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Nandrolone nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Nandrolone nonanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to nandrolone decanoate and nandrolone phenylpropionate, this compound has intermediate properties, making it a subject of interest for further research .

Properties

CAS No.

52230-64-5

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate

InChI

InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1

InChI Key

UVVFTQBZOQSECA-QNTYDACNSA-N

Isomeric SMILES

CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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